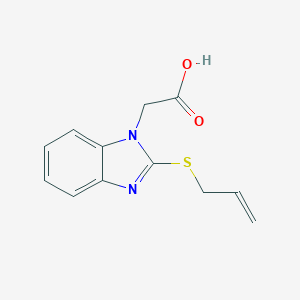

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Safety and Hazards

The safety data sheet (SDS) for “(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid” can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Mecanismo De Acción

Target of Action

The primary target of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid is the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) . CRTh2 is an important therapeutic target for the treatment of asthma, chronic obstructive pulmonary disease, allergic rhinitis, and atopic dermatitis .

Mode of Action

The compound interacts with its target, CRTh2, through molecular docking . The interaction of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives with CRTh2 was explored using molecular docking and quantitative structure–activity relationship (QSAR) studies . The most crucial amino acids interacting with the ligand were identified as K5.43, Y4.60, N185, Y6.51, Q5.36, E6.58, T7.38, and H6.52 residues .

Biochemical Pathways

The compound affects the pathways mediated by Prostaglandin D2 (PGD2) . PGD2 is the major prostanoid released by IgE-activated mast cells upon allergen challenge and acts as a central mediator in inflammatory effects and allergic responses . The effect of PGD2 is mediated by two high-affinity G protein receptors called DP1 and CRTh2 .

Pharmacokinetics

The synthesis of similar compounds involves processes that could affect the compound’s adme properties . For instance, the synthesis of zoledronic acid, a related compound, involves the phosphonation of 2-(1H-imidazol-1-yl)acetic acid . This process could potentially influence the bioavailability of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid.

Result of Action

The activation of CRTh2 stimulates the chemotaxis of human Th2 cells, eosinophils, and basophils . This suggests that 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid could potentially influence the migration of these cells, thereby affecting immune responses.

Propiedades

IUPAC Name |

2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYPKCRIFNXKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378263 |

Source

|

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

CAS RN |

312754-94-2 |

Source

|

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)

![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)